3,5-Dihydroxy-4-methylbenzoate
Description
Significance of Methylated Benzoates in Natural Product Chemistry
Methylated benzoates, a class of organic compounds, are esters formed from the condensation of benzoic acid and methanol (B129727). wikipedia.orgnih.gov Methyl benzoate (B1203000), a foundational member of this group, is a colorless liquid with a pleasant aroma, rendering it useful in perfumery. wikipedia.orgatamanchemicals.com Beyond its fragrance, it serves as a solvent and has applications in attracting insects for scientific study. wikipedia.orgatamanchemicals.com In nature, methyl benzoate can be found in various plants, such as the freshwater fern Salvinia molesta. wikipedia.orgatamanchemicals.com
The broader family of benzoic acid and its esters, including methylated versions, are recognized for their preservative qualities in cosmetics due to their efficacy against bacteria, yeasts, and molds. cosmileeurope.eu The methylation of the benzoate structure can lead to a diverse array of compounds with various biological activities and applications. For instance, the position of hydroxyl and methyl groups on the benzene (B151609) ring can significantly influence the compound's chemical and biological properties.
Research Context of 3,5-Dihydroxy-4-methylbenzoate
The compound this compound, also referred to as methyl this compound, is a specific methylated benzoate that has been the subject of chemical synthesis and investigation. An efficient synthesis for its related acid, 3,5-dihydroxy-4-methylbenzoic acid, has been developed, highlighting its importance as a research chemical. acs.org This particular arrangement of functional groups—two hydroxyl groups and a methyl group on the benzene ring of a methyl benzoate—distinguishes it from other related natural products and synthetic compounds.
Research has also explored other isomers, such as methyl 3,5-dihydroxybenzoate (B8624769), which has been investigated for its potential as an antifeedant for the pine weevil and its role in inhibiting ribonucleotide reductase, suggesting antitumor activity. chemicalbook.com Another related compound, methyl 3,5-dihydroxy-4-methoxybenzoate, has been isolated from natural sources like Sacoglottis gabonensis. researchgate.net The study of these various methylated and hydroxylated benzoates provides a broader context for understanding the structure-activity relationships within this class of molecules.
Chemical and Physical Properties
The properties of 3,5-Dihydroxy-4-methylbenzoic acid, the carboxylic acid precursor to the methyl ester, are well-documented. It exists as a white to pale cream powder. thermofisher.com The molecular formula for the acid is C8H8O4. thermofisher.com
Interactive Data Table: Properties of 3,5-Dihydroxy-4-methylbenzoic Acid and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Appearance |
|---|---|---|---|---|
| 3,5-Dihydroxy-4-methylbenzoic acid | C8H8O4 thermofisher.com | 177.15 (hemihydrate) sigmaaldrich.com | 268-270 (lit.) sigmaaldrich.com | White to pale cream powder thermofisher.com |
| Methyl 3,5-dihydroxybenzoate | C8H8O4 chembk.comsigmaaldrich.com | 168.15 chembk.comsigmaaldrich.com | 167-170 (lit.) chembk.comsigmaaldrich.com | Slightly yellow to beige fine crystalline powder chemicalbook.com |
| Methyl 3,5-dihydroxy-4-methoxybenzoate | C9H10O5 nih.gov | 198.17 nih.gov | Not specified | Yellow solid researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7O4- |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
5-carboxy-3-hydroxy-2-methylphenolate |
InChI |
InChI=1S/C8H8O4/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,9-10H,1H3,(H,11,12)/p-1 |
InChI Key |
KMRRXSZDSGYLCD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1[O-])C(=O)O)O |
Origin of Product |
United States |
Natural Occurrence and Bioprospecting
Isolation from Lichen Species
Parmotrema cristiferum as a Source Organism
While the lichen Parmotrema cristiferum is a known producer of various phenolic compounds, including orcinol, orsellinic acid, atranol, and lecanoric acid, current scientific literature does not report the isolation of 3,5-Dihydroxy-4-methylbenzoate from this particular species. scienceandtechnology.com.vnresearchgate.netresearchgate.netresearchgate.netanbg.gov.autandfonline.comresearchgate.net
Isolation from Fungal Species
Marine-Derived Myrothecium sp. BZO-L062
A significant source of this compound is the marine-derived fungus Myrothecium sp. BZO-L062. This fungus, isolated from deep-sea sediment, has been the subject of phytochemical investigations that led to the identification of several compounds. Among these was 3,5-dihydroxy-4-methylbenzoic acid methyl ester, another name for the target compound. Its structure was elucidated through spectroscopic analysis.
Related Methylated Benzoate (B1203000) Occurrences in Flora
Methyl 3,5-Dihydroxy-4-methoxybenzoate in Sacoglottis gabonensis and Globimetula braunii
A related compound, methyl 3,5-dihydroxy-4-methoxybenzoate, has been isolated from the stem bark of Sacoglottis gabonensis. This compound was identified as a yellow solid and its structure was confirmed by comparing its spectral data with existing literature. The stem bark of S. gabonensis is used in traditional medicine, and its extracts have been studied for various biological activities. While not a direct isolation, this compound is also mentioned in research concerning Globimetula braunii, a parasitic plant.
Methyl 2,5-Dihydroxy-4-(3′-methyl-2′-butenyl)benzoate in Erythrina subumbrans
From the roots of Erythrina subumbrans, researchers have isolated Methyl 2,5-dihydroxy-4-(3′-methyl-2′-butenyl)benzoate. This compound was obtained as a white solid, and its chemical structure was determined using a combination of spectroscopic techniques, including UV-Vis, HRESIMS, and both 1D and 2D NMR analysis. This discovery represents the first instance of a methyl benzoate derivative with an isoprenyl side chain being found in the Erythrina genus.
Related Phenolic Compounds in Other Plant Species
While the direct presence of this compound in the plant kingdom is not extensively documented, a variety of structurally related phenolic compounds have been isolated from numerous plant species. These compounds share a core benzoic acid structure with varying hydroxylation and methylation patterns, suggesting similar biosynthetic origins. Research into these related molecules provides a broader context for understanding the distribution and significance of this class of phytochemicals.
A notable related compound, Methyl 3,5-dihydroxybenzoate (B8624769) , which is the methyl ester of 3,5-dihydroxybenzoic acid, has been identified in Viburnum cylindricum. nih.govresearchgate.net The genus Viburnum is known for its rich diversity of secondary metabolites, including a wide array of phenolic compounds, iridoids, and triterpenoids. researchgate.netnih.gov The isolation of Methyl 3,5-dihydroxybenzoate from this species highlights the natural occurrence of the core 3,5-dihydroxybenzoyl structure in higher plants. nih.gov
Further illustrating the structural variations found in nature, Methyl 3,5-dihydroxy-4-methoxybenzoate has been isolated from the stem bark of Sacoglottis gabonensis. researchgate.net This compound features an additional methoxy (B1213986) group on the benzene (B151609) ring compared to this compound. Similarly, its isomer, 3,5-Dihydroxy-4-methoxybenzoic acid methyl ester , has been reported in Eucalyptus globulus. neist.res.in
Another closely related group of compounds are the orsellinic acid derivatives. Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) is a key intermediate in the biosynthesis of many secondary metabolites in fungi and lichens. nih.govresearchgate.net However, its presence has also been confirmed in the plant kingdom. For instance, a novel polyketide synthase involved in the biosynthesis of orsellinic acid has been identified in the young leaves of Rhododendron dauricum. nih.govfrontiersin.org This plant produces daurichromenic acid, a meroterpenoid that incorporates an orsellinic acid moiety. frontiersin.org
The broader family of hydroxybenzoic acids is widespread throughout the plant world. For example, 3,5-Dihydroxybenzoic acid has been found in plants like Momordica charantia. neist.res.in Other dihydroxybenzoic acids such as protocatechuic acid (3,4-dihydroxybenzoic acid) and gentisic acid (2,5-dihydroxybenzoic acid) are also common plant constituents. nih.gov Gallic acid (3,4,5-trihydroxybenzoic acid), another related polyhydroxybenzoic acid, is particularly widespread and found in plants such as grapes (Vitis vinifera), tea leaves, and sumac. guidechem.commdpi.com The presence of these varied yet structurally analogous compounds across different plant families underscores the diverse biosynthetic capabilities of plants to produce a wide range of phenolic acids.
Proposed Biosynthetic Origins of Substituted Benzoic Acids
The formation of the substituted benzoate core of this compound is proposed to originate from either the polyketide pathway, common in fungi, or the shikimate pathway, which is essential in plants and microorganisms for producing aromatic compounds.
The polyketide pathway constructs diverse carbon skeletons through the sequential condensation of small carboxylic acid units, primarily acetyl-CoA and malonyl-CoA, in a process similar to fatty acid synthesis. wikipedia.orgnih.gov Polyketide synthases (PKSs) are the central enzymes in this process, orchestrating the chain assembly and subsequent cyclization and aromatization reactions. nih.gov
A prominent example of a substituted benzoic acid derived from this pathway is orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid), a structural isomer of the target compound. nih.govontosight.ai The biosynthesis of orsellinic acid is catalyzed by non-reducing polyketide synthases, specifically orsellinic acid synthases (OAS). nih.govresearchgate.net These enzymes utilize one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. ontosight.ai The resulting polyketide chain undergoes an intramolecular C2-C7 aldol condensation, followed by aromatization, to yield the orsellinic acid scaffold. frontiersin.org This pathway demonstrates a well-established mechanism for producing a dihydroxy-methyl-substituted benzoic acid ring directly from simple metabolic precursors. nih.govresearchgate.net Fungi, in particular, are known to secure such metabolic steps by employing redundant enzymes to ensure the production of these key intermediates. nih.gov
The shikimate pathway is a central route in primary metabolism for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. nih.govwikipedia.org This seven-step pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and culminates in the formation of chorismate, a critical branch-point intermediate. nih.govnih.gov
Benzoic acids can be derived from the shikimate pathway through several routes. One major route involves the conversion of L-phenylalanine, an end-product of the pathway, into benzoic acid. researchgate.net Furthermore, intermediates within the shikimate pathway can be shunted into specialized metabolic routes. For instance, the enzyme AsbF, a 3-dehydroshikimate (DHS) dehydratase, can convert the shikimate pathway intermediate DHS directly into 3,4-dihydroxybenzoic acid (protocatechuic acid). nih.gov This illustrates a conserved biosynthetic strategy where intermediates are "poached" from the shikimate pathway to generate substituted benzoic acids. nih.gov The core benzoic acid structure of this compound could therefore be derived from a chorismate- or phenylalanine-derived precursor, which is then subsequently modified by methylation and hydroxylation.
Enzymology of Methylation and Hydroxylation
The specific substitution pattern of this compound—a methyl group at C4 and hydroxyl groups at C3 and C5—is achieved through the action of specific classes of enzymes: methyltransferases and hydroxylases.
Methylation reactions in natural product biosynthesis are typically catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These enzymes transfer a methyl group from the cofactor SAM to a nucleophilic atom on the substrate. In the context of benzoate biosynthesis, these enzymes can methylate either the carboxyl group or the aromatic ring itself. For example, S-adenosyl-l-methionine:benzoic acid carboxyl methyltransferase (BAMT) is responsible for the formation of the volatile ester methyl benzoate by methylating the carboxylic acid moiety of benzoic acid. nih.govnih.gov
A more relevant example for the C-methylation of the aromatic ring is found in the biosynthesis of the antitumor antibiotic sibiromycin. nih.gov The pathway to form the sibiromycin building block, 3,5-dihydroxy-4-methylanthranilic acid, involves the SAM-dependent methyltransferase SibL. This enzyme specifically catalyzes the methylation of the C4 position of the substrate 3-hydroxykynurenine, a precursor to the final anthranilate moiety. nih.gov This enzymatic reaction provides a direct parallel for the introduction of the C4-methyl group in this compound.
The introduction of hydroxyl groups onto an aromatic ring is a critical step in the biosynthesis of many natural products and is catalyzed by hydroxylases, most commonly monooxygenases. researchgate.net This diverse enzyme class includes cytochrome P450 (CYP) monooxygenases and flavin-dependent hydroxylases, which activate molecular oxygen to perform the hydroxylation. researchgate.netnih.gov The mechanism often proceeds through the formation of a highly reactive arene oxide intermediate, which then rearranges to the stable arenol (phenolic) product. nih.gov
In Aspergillus niger, a p-hydroxybenzoate-m-hydroxylase is involved in the benzoic acid degradation pathway, demonstrating the enzymatic capacity for specific hydroxylation of benzoate rings. acs.org The biosynthesis of the sibiromycin precursor provides a precise model for the formation of the 3,5-dihydroxy substitution pattern. After methylation and initial processing, the intermediate 3-hydroxy-4-methylanthranilic acid is hydroxylated at the C5 position. This reaction is catalyzed by SibG, an FAD/NADH-dependent hydroxylase, yielding the final 3,5-dihydroxy-4-methylanthranilate structure. nih.gov This specific C5-hydroxylation on a C3-hydroxy, C4-methyl substituted ring provides a clear enzymatic precedent for the final hydroxylation step in the proposed biosynthesis of this compound.
Insights from Related Natural Product Biosynthesis
The biosynthesis of natural products with structures related to this compound offers valuable insights into its potential formation. The biosynthesis of orsellinic acid serves as a key example of how the polyketide pathway can generate a dihydroxy-methyl-benzoic acid scaffold. researchgate.net
However, the biosynthetic pathway for the anthranilate moiety of sibiromycin provides an even more striking parallel for the specific substitution pattern of this compound. nih.gov This pathway, starting from the tryptophan-derived metabolite 3-hydroxykynurenine, elucidates a precise enzymatic sequence for achieving the required C4-methylation and C5-hydroxylation. The key steps are:
C4-Methylation : The methyltransferase SibL acts on a 3-hydroxyanthranilate precursor to install the methyl group at the C4 position. nih.gov
C5-Hydroxylation : The hydroxylase SibG then introduces a hydroxyl group at the C5 position of the 3-hydroxy-4-methylanthranilate intermediate. nih.gov
This sequence demonstrates a plausible and enzymatically supported route to generate the 3,5-dihydroxy-4-methyl substitution pattern on an aromatic ring. While the sibiromycin precursor contains an amino group (making it an anthranilate rather than a benzoate), the core enzymatic logic for the ring modifications is directly applicable. It highlights how methyltransferase and hydroxylase enzymes are recruited to tailor a simpler aromatic precursor into a more complex, highly substituted final product.
Interactive Data Tables
Table 1: Key Enzymes in the Biosynthesis of Substituted Benzoic Acids and Related Compounds
| Enzyme Name | Enzyme Class | Substrate | Product | Function in Pathway | Source Organism/Pathway |
| Orsellinic Acid Synthase (OAS) | Polyketide Synthase | Acetyl-CoA, Malonyl-CoA | Orsellinic Acid | Forms the dihydroxy-methyl-benzoate core | Fungi (e.g., Stereum sp. BY1) nih.gov |
| SibL | Methyltransferase (SAM-dependent) | 3-Hydroxykynurenine | 4-Methyl-3-hydroxykynurenine | C4-methylation of an anthranilate precursor | Sibiromycin Biosynthesis nih.gov |
| SibG | Hydroxylase (FAD/NADH-dependent) | 3-Hydroxy-4-methylanthranilic acid (tethered) | 3,5-Dihydroxy-4-methylanthranilic acid (tethered) | C5-hydroxylation of a methylated anthranilate | Sibiromycin Biosynthesis nih.gov |
| AsbF | Dehydratase | 3-Dehydroshikimate (DHS) | 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | Converts shikimate intermediate to a dihydroxybenzoate | Petrobactin Biosynthesis nih.gov |
| BAMT | Methyltransferase (SAM-dependent) | Benzoic Acid | Methyl Benzoate | Carboxyl-methylation of benzoic acid | Snapdragon (Antirrhinum majus) nih.govnih.gov |
The Chemical Compound this compound: A Detailed Examination of its Biosynthesis
The intricate world of microbial secondary metabolism often reveals complex biosynthetic pathways leading to the formation of potent bioactive molecules. One such pathway is responsible for the synthesis of 3,5-dihydroxy-4-methylanthranilic acid, a key building block of the antitumor antibiotic sibiromycin. This article delves into the specific four-enzyme pathway responsible for the creation of this crucial precursor, detailing the enzymatic mechanisms and research findings that have elucidated this fascinating biochemical cascade.
Biosynthetic Pathways and Enzymatic Mechanisms
Biosynthesis of the Anthranilate Moiety of Sibiromycin
The formation of the 3,5-dihydroxy-4-methylanthranilate core of sibiromycin is a multi-step enzymatic process that begins with the amino acid tryptophan. The pathway responsible for synthesizing the anthranilate component of sibiromycin involves a modular strategy, where the building block is fully elaborated before its incorporation into the final natural product. figshare.com
In the biosynthesis of the antitumor antibiotic sibiromycin, a precise four-enzyme sequence is responsible for the formation of the 3,5-dihydroxy-4-methylanthranilic acid moiety, starting from the metabolite 3-hydroxykynurenine (3HK). nih.gov This pathway has been elucidated through in vitro biochemical characterization of the enzymes involved. nih.gov
The initial step of this pathway is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, SibL . This enzyme facilitates the transfer of a methyl group to the C4 position of 3-hydroxykynurenine. nih.gov
Following methylation, the pyridoxal 5'-phosphate (PLP)-dependent kynureninase, SibQ , hydrolyzes the 4-methyl derivative of 3-hydroxykynurenine. This reaction leads to the formation of 3-hydroxy-4-methylanthranilic acid (3H4MAA). nih.gov
The third enzyme in the sequence is a non-ribosomal peptide synthetase (NRPS) didomain protein, SibE . SibE activates 3H4MAA and tethers it to its thiolation (T) domain. nih.gov This activation is a crucial step for the subsequent modification.
Finally, the FAD/NADH-dependent hydroxylase, SibG , catalyzes the hydroxylation of the tethered 3-hydroxy-4-methylanthranilic acid at the C5 position. nih.gov This last step yields the fully substituted anthranilate moiety, 3,5-dihydroxy-4-methylanthranilic acid, which is then incorporated into the sibiromycin structure. nih.gov
The elucidation of this pathway provides valuable insights into the biosynthesis of pyrrolo nih.govnih.govbenzodiazepine (PBD) antibiotics and opens avenues for the engineered biosynthesis of novel PBD derivatives. nih.gov
Detailed Research Findings:
Biochemical studies have provided a deeper understanding of the individual enzymes in this pathway. The genes encoding these enzymes (sibL, sibQ, sibE, and sibG) are located within the sibiromycin gene cluster. researchgate.net Gene inactivation experiments have confirmed the essential role of these enzymes in sibiromycin biosynthesis. For instance, deletion of the sibG gene resulted in the accumulation of a 7-deoxyaglycone of sibiromycin, confirming its role in the final hydroxylation step.
The substrate specificity of these enzymes is a key area of research. Understanding which molecules can be processed by each enzyme allows for the potential to introduce modified precursors and generate novel antibiotic analogues.
Enzymatic Pathway for 3,5-Dihydroxy-4-methylanthranilic Acid Formation
| Step | Enzyme | Substrate | Product | Cofactor(s) |
|---|---|---|---|---|
| 1 | SibL | 3-Hydroxykynurenine | 4-Methyl-3-hydroxykynurenine | S-adenosyl-L-methionine (SAM) |
| 2 | SibQ | 4-Methyl-3-hydroxykynurenine | 3-Hydroxy-4-methylanthranilic acid | Pyridoxal 5'-phosphate (PLP) |
| 3 | SibE | 3-Hydroxy-4-methylanthranilic acid | 3-Hydroxy-4-methylanthranilyl-S-SibE | ATP, Mg2+ |
Table of Compounds Mentioned
| Compound Name | |
|---|---|
| 3,5-Dihydroxy-4-methylanthranilic acid | |
| 3-Hydroxy-4-methylanthranilic acid | |
| 3-Hydroxykynurenine | |
| 4-Methyl-3-hydroxykynurenine | |
| 7-deoxyaglycone of sibiromycin | |
| S-adenosyl-L-methionine | |
| Sibiromycin |
Synthetic Methodologies of 3,5 Dihydroxy 4 Methylbenzoate
De Novo Chemical Synthesis Approaches
The from-scratch construction of 3,5-Dihydroxy-4-methylbenzoate can be achieved through several distinct chemical pathways. These methods often involve the strategic modification of functional groups on aromatic precursors to build the target molecule.
Synthesis from Tri-O-Methylgallic Acid: Multi-Step Strategies
While a direct, documented synthesis of this compound starting from tri-O-methylgallic acid is not prominently featured in the literature, a plausible multi-step pathway can be inferred from established organic reactions. Such a strategy would likely involve selective demethylation and subsequent methylation at the desired positions. A key challenge in this approach is achieving regioselectivity, as the three methoxy (B1213986) groups on the gallic acid derivative have similar reactivities. The process would conceptually involve:
Selective Demethylation: Initial selective removal of the methoxy group at the 4-position of the tri-O-methylgallic acid derivative. This is a challenging step that would require carefully chosen reagents to differentiate between the methoxy groups.
Methylation: Introduction of a methyl group at the 4-position.
Demethylation: Removal of the remaining protecting methyl groups at the 3 and 5 positions to yield the final dihydroxy product.
Given the complexities of achieving such regioselectivity, alternative, more direct synthetic routes are often favored.
Sulfonation and Hydrolysis of Benzoic Acid Derivatives
The sulfonation of benzoic acid followed by alkaline fusion (hydrolysis) is a classic method for the synthesis of 3,5-dihydroxybenzoic acid. orgsyn.org This process involves heating benzoic acid with fuming sulfuric acid to introduce two sulfonic acid groups at the 3 and 5 positions. The resulting 3,5-disulfobenzoic acid is then fused with a strong base, such as sodium hydroxide, at high temperatures to replace the sulfonate groups with hydroxyl groups. orgsyn.orgacs.org
Applying this methodology to a 4-methylbenzoic acid (p-toluic acid) precursor presents challenges. The methyl group is an activating group and directs electrophilic substitution to the ortho and para positions. Therefore, direct sulfonation of p-toluic acid would preferentially yield 2-sulfo-4-methylbenzoic acid and not the desired 3,5-disulfo derivative. To circumvent this, a strategy involving halogenation could be employed. For instance, a process for synthesizing 3,5-dichloro-4-methylbenzoic acid starts with p-methylbenzoic acid, which is first esterified to protect the carboxylic acid and increase steric hindrance. google.com This is followed by chlorination to install chloro groups at the 3 and 5 positions, and finally, hydrolysis of the ester and potential nucleophilic substitution of the chloro groups would be required to yield the dihydroxy product. google.com
| Method | Precursor | Key Steps | Reagents | Reference |
| Sulfonation/Hydrolysis | Benzoic Acid | 1. Disulfonation2. Alkaline Fusion | 1. Fuming H₂SO₄2. NaOH/KOH | orgsyn.org |
| Halogenation Route | p-Methylbenzoic Acid | 1. Esterification2. Dichlorination3. Hydrolysis | 1. Thionyl chloride, t-Butanol2. Cl₂, AlCl₃3. NaOH | google.com |
Acid-Catalyzed Esterification from 3,5-Dihydroxybenzoic Acid
The direct esterification of a carboxylic acid with an alcohol under acidic conditions is a fundamental and widely used reaction. The synthesis of methyl 3,5-dihydroxybenzoate (B8624769) (the non-methylated analogue at the 4-position) is achieved through the acid-catalyzed esterification of 3,5-dihydroxybenzoic acid with methanol (B129727). chemicalbook.com Catalysts such as sulfuric acid or p-toluenesulfonic acid are effective for this transformation, driving the reaction to completion, often under reflux conditions. chemicalbook.com
This principle can be directly applied to produce this compound from its corresponding carboxylic acid, 3,5-dihydroxy-4-methylbenzoic acid. The reaction involves heating the acid in methanol with a catalytic amount of a strong acid.
| Reactant | Catalyst | Solvent | Product | Yield | Reference |
| 3,5-Dihydroxybenzoic Acid | p-Toluenesulfonic Acid | Methanol | Methyl 3,5-dihydroxybenzoate | 88.88% | chemicalbook.com |
| 3,5-Dihydroxybenzoic Acid | Sulfuric Acid | Methanol | Methyl 3,5-dihydroxybenzoate | 92.6% | chemicalbook.com |
Reductive and Oxidative Conversions from Precursors (e.g., Aldehyde Synthesis)
The key steps in this synthesis are:
Reduction of Nitro Groups: The two nitro groups of the starting material are reduced to amino groups. This transformation is typically achieved using a reducing agent like hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Bis-diazotization: The resulting diamino compound is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to convert both amino groups into diazonium salts.
Hydrolysis: The bis-diazonium salt is then carefully hydrolyzed by heating in an acidic aqueous solution. This step replaces the diazonium groups with hydroxyl groups, yielding the final product, 3,5-dihydroxy-4-methylbenzoic acid.
This sequence provides a reliable pathway to the target acid, which can subsequently be esterified as described previously.
| Starting Material | Intermediate 1 | Intermediate 2 | Final Product | Reference |
| 3,5-Dinitro-p-toluic acid | 3,5-Diamino-p-toluic acid | 3,5-Bis(diazonium)-p-toluic acid salt | 3,5-Dihydroxy-4-methylbenzoic acid | acs.org |
Chemoenzymatic and Biocatalytic Syntheses
The application of enzymes in organic synthesis offers advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact. While specific biocatalytic routes for this compound are not extensively documented, methods applied to analogous structures highlight the potential of this approach.
Enzymatic Resolution and Stereoselective Synthesis of Analogues
Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures and for regioselective reactions on molecules with multiple similar functional groups. youtube.com
Regioselective Esterification: Lipases can catalyze the selective acylation of one hydroxyl group in the presence of others. For example, lipases from Candida antarctica have been used for the highly regioselective preparation of fatty acid esters of hydrocortisone, selectively acylating the primary alcohol at the C-21 position. nih.gov Similarly, lipase-catalyzed esterification of various phenolic acids has been demonstrated. researchgate.net This principle could be applied to the regioselective esterification of 3,5-dihydroxy-4-methylbenzoic acid, potentially allowing for the selective acylation of either the 3- or 5-hydroxyl group by choosing the appropriate enzyme and reaction conditions.
Enzymatic Kinetic Resolution: In cases where a chiral center is present, enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of enantiomers. This is a common strategy for producing optically pure pharmaceutical intermediates. youtube.comnih.gov For instance, the kinetic resolution of a key racemic intermediate for the synthesis of the anticancer drug Taxol was achieved using Candida antarctica lipase B, yielding a product with over 99% enantiomeric purity. uky.edu While this compound itself is achiral, this technique is highly relevant for the synthesis of chiral analogues or derivatives where stereochemistry is a critical factor.
| Enzyme Type | Application | Substrate Example | Key Advantage | Reference |
| Lipase (Candida antarctica) | Regioselective Esterification | Hydrocortisone | High regioselectivity for a specific hydroxyl group | nih.gov |
| Lipase (Candida antarctica B) | Kinetic Resolution | Racemic Taxol Intermediate | High enantioselectivity (>99% ee) | uky.edu |
| Various Lipases | Kinetic Resolution | Racemic 1,4-Dihydropyridines | Production of single-isomer chiral drugs | youtube.com |
Derivatization and Chemical Modification Studies of 3,5 Dihydroxy 4 Methylbenzoate
The chemical reactivity of 3,5-dihydroxy-4-methylbenzoate is characterized by its three primary functional groups: two phenolic hydroxyls, a carboxylic acid, and an activated aromatic ring. These sites allow for a variety of chemical modifications, including reactions at the hydroxyl groups and functionalization of the aromatic ring.
Biological Activities and Molecular Mechanisms
The biological profile of 3,5-Dihydroxy-4-methylbenzoate and its related acid form is primarily associated with its phenolic structure. As a derivative of benzoic acid, its hydroxyl and methyl substitutions on the aromatic ring are critical determinants of its interaction with biological systems.
Antioxidant Activity Investigations
The capacity of phenolic compounds to act as antioxidants is a cornerstone of their study. This activity is typically evaluated through their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals.
Investigations into the antioxidant potential of methyl this compound have yielded specific results. In a study analyzing compounds from a marine-derived fungus, Myrothecium sp. BZO-L062, methyl this compound was isolated and evaluated for its radical scavenging ability. nih.govresearchgate.net Using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common method for assessing antioxidant activity, this specific compound did not demonstrate notable activity, even at the highest tested concentration of 10 µg/mL. researchgate.net
However, it is noteworthy that crude extracts of lichens, from which the parent compound 3,5-dihydroxy-4-methylbenzoic acid can be derived, have shown significant DPPH scavenging activity. For instance, an extract of the lichen Himantormia lugubris showed a half-maximal inhibitory concentration (IC50) of 75.3 ± 0.02 µg/mL. dntb.gov.ua This suggests that while the broader extract is a potent antioxidant, the activity of individual isolated components can vary significantly.
The antioxidant capacity of phenolic compounds is intrinsically linked to their chemical structure, particularly the number and position of hydroxyl (-OH) groups on the aromatic ring. These groups can donate hydrogen atoms to stabilize free radicals.
The structure of this compound is unique and its antioxidant activity, or lack thereof in certain assays, provides insight into its chemical behavior. The presence of two hydroxyl groups at the meta positions (3 and 5) is a key feature. For comparison, its parent compound without the methyl group, 3,5-dihydroxybenzoic acid, is known to be a strong antioxidant. The substitution of a methyl group at the 4-position and the esterification of the carboxylic acid group can sterically hinder the hydroxyl groups or alter the electronic properties of the ring, potentially reducing the ability of the hydroxyl groups to donate hydrogen atoms. This may explain the observed lack of activity in the DPPH assay for the methyl ester form. researchgate.net Research on related lichen-derived monoaromatic compounds confirms that the 3,5-dihydroxy-1-carboxylbenzenoid ring is an important structural feature for various biological activities. nih.gov
Antimicrobial Research
Phenolic compounds derived from natural sources, including lichens, are widely investigated for their ability to inhibit the growth of pathogenic microorganisms. nih.govchemimpex.com
The parent compound, 3,5-dihydroxy-4-methylbenzoic acid, has demonstrated specific antibacterial properties. In studies evaluating a series of lichen-derived monoaromatic compounds, 3,5-dihydroxy-4-methylbenzoic acid was found to exhibit moderate activity against the Gram-positive bacterium Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 300 µg/mL. The same study series also tested its activity against other antibiotic-resistant pathogens like Enterococcus faecium and Acinetobacter baumannii. nih.gov
Further research into the structure-activity relationship of these compounds has shown that chemical modification can dramatically enhance antibacterial potency. For example, a synthetic brominated derivative, methyl 3,5-dibromo-orsellinate, exhibited remarkable activity against Staphylococcus aureus with a significantly lower MIC value of 4 µg/mL. nih.gov This highlights that while 3,5-dihydroxy-4-methylbenzoic acid possesses baseline antibacterial potential, its scaffold is a promising candidate for the development of more potent synthetic derivatives.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3,5-Dihydroxy-4-methylbenzoic acid | Staphylococcus aureus | 300 | |
| Methyl 3,5-dibromo-orsellinate (Derivative) | Staphylococcus aureus | 4 | nih.gov |
While direct studies on the antifungal efficacy of this compound against specific fungal pathogens are limited in the available literature, the broader class of lichen-derived monoaromatic compounds is known for this activity. nih.govresearchgate.net Structurally related compounds have shown effectiveness against various fungi. For example, methyl orsellinate, which shares a similar phenolic acid methyl ester structure, has reported activity against Candida albicans, Escherichia coli, and Aspergillus niger with MIC values ranging from 80–160 µg/mL. researchgate.net
The known antifungal properties of related compounds suggest that this compound could possess similar potential, though specific research is required to confirm its spectrum of activity and potency against key fungal pathogens like Candida and Aspergillus species.
| Compound | Fungal/Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Methyl orsellinate (Related Compound) | Candida albicans | 80-160 | researchgate.net |
| Escherichia coli | |||
| Aspergillus niger |
Anti-inflammatory Properties at the Cellular Level
The potential for phenolic compounds to modulate inflammatory pathways is an area of significant research interest. In a study involving the fungus Myrothecium sp. BZO-L062, from which methyl this compound was isolated, other co-isolated novel compounds demonstrated anti-inflammatory effects. researchgate.net These related compounds were shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. researchgate.net NO is a key signaling molecule and mediator in the inflammatory process.
While the specific anti-inflammatory activity of methyl this compound was not detailed in this particular study, the activity of co-isolated metabolites suggests a potential for compounds from this source to have such properties. Broader research on lichen-derived metabolites indicates that their anti-inflammatory effects can be mediated through the downregulation of key signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.net These pathways are central to the production of pro-inflammatory cytokines in immune cells like macrophages. Therefore, it is plausible that this compound could exert anti-inflammatory effects at the cellular level, a hypothesis that warrants direct investigation.
Cytotoxic Effects in In Vitro Models
While direct and extensive research on the cytotoxic effects of this compound is not widely documented in publicly available literature, studies on structurally similar compounds, particularly orsellinic acid and its derivatives, provide significant insights into the potential anti-cancer activities of this class of molecules. Orsellinic acid, which is 2,4-dihydroxy-6-methylbenzoic acid, and its esters (orsellinates) have been the subject of several cytotoxicity studies.
Research has demonstrated that various orsellinic acid derivatives exhibit notable cytotoxic activity against a range of cancer cell lines. For instance, certain undescribed orsellinic acid derivatives isolated from the soil-derived fungus Trichocladium asperum have shown significant cytotoxicity against human leukemia (HL-60), lung carcinoma (A549), hepatocellular carcinoma (SMMC-7721), breast cancer (MDA-MB-231), and colon cancer (SW480) cell lines, with IC₅₀ values ranging from 4.74 to 15.84 μM. nih.gov
A study focusing on a series of 2,4-dihydroxy-6-methylbenzoates (methyl to hexyl orsellinates) in a brine shrimp lethality test indicated that an increase in the length of the alkyl chain, and thus lipophilicity, correlates with increased cytotoxic activity. nih.gov Hexyl orsellinate was identified as the most potent in this series, with a lethal concentration (LC₅₀) of 31 μM. nih.gov This study also suggested that the presence of a hydroxyl group at the C-4 position influences the cytotoxic activity of these compounds. nih.gov
Furthermore, a purified fraction from the lichen Parmotrema tinctorum, containing methyl-2,4-dihydroxy-6-methylbenzoate, demonstrated significant dose- and time-dependent cytotoxic effects on MCF-7 (breast cancer), HeLa (cervical cancer), HepG2 (liver cancer), and K562 (chronic myelogenous leukemia) cell lines, with IC₅₀ values between 1.2 and 12.8 μg/mL. nih.gov Notably, this fraction showed minimal toxicity towards normal human peripheral lymphocytes. nih.gov The observed cytotoxicity in cancer cells was linked to the induction of apoptosis, confirmed by the activation of the caspase cascade and an increase in the sub-G1 cell population. nih.gov
Another related compound, methyl dihydroxybenzoate, has been reported to exhibit moderate cytotoxic activity against the HepG-2 cancer cell line with an IC₅₀ value of 25.66 μg/ml. frontiersin.org
| Compound | In Vitro Model | Activity (IC₅₀/LC₅₀) |
|---|---|---|
| Orsellinic Acid Derivatives | HL-60, A549, SMMC-7721, MDA-MB-231, SW480 cell lines | 4.74 - 15.84 μM |
| Hexyl Orsellinate | Brine Shrimp Lethality Test | 31 μM |
| Methyl-2,4-dihydroxy-6-methylbenzoate (in fraction) | MCF-7, HeLa, HepG2, K562 cell lines | 1.2 - 12.8 μg/mL |
| Methyl Dihydroxybenzoate | HepG-2 cell line | 25.66 μg/ml |
Enzyme Inhibition Studies of Related Compounds
The structural features of this compound suggest potential interactions with various enzymes. Research on its analogues, particularly those with methoxy (B1213986) substitutions, has revealed significant inhibitory activities against enzymes like α-glucosidase and catechol-O-methyltransferase (COMT).
α-Glucosidase Inhibition by Methoxy-Substituted Analogues
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Studies on benzoic acid derivatives have highlighted the importance of substitution patterns on their inhibitory potency.
A study on bergenin derivatives, which include a substituted benzoic acid moiety, found that the presence and position of methoxy groups are critical for α-glucosidase inhibitory activity. For instance, 11-O-(3′,4′-dimethoxybenzoyl)-bergenin was identified as a potent noncompetitive inhibitor of α-glucosidase. tandfonline.com This suggests that methoxy-substituted benzoic acid structures can effectively inhibit this enzyme.
Further supporting the role of methoxy groups, a structure-activity relationship study of various benzoic acid derivatives against α-amylase (another key digestive enzyme) showed that methoxylation at specific positions can influence inhibitory activity. mdpi.com While this study focused on α-amylase, it underscores the impact of such substitutions on enzyme-inhibitor interactions.
The inhibitory potential of benzoic acid derivatives is not limited to isolated compounds. Plant extracts containing these molecules have also demonstrated significant α-glucosidase inhibition. For example, an ethanolic extract of Tamarix nilotica, containing various phenolic compounds, showed potent α-glucosidase inhibitory activity with an IC₅₀ value of 12.5 μg/mL, which was considerably lower than that of the standard drug acarbose. nih.gov Kinetic studies of this extract revealed a competitive mode of inhibition. nih.gov
| Compound/Extract | Enzyme | Inhibitory Activity (IC₅₀) | Mode of Inhibition |
|---|---|---|---|
| 11-O-(3′,4′-dimethoxybenzoyl)-bergenin | α-Glucosidase | Potent | Noncompetitive |
| Tamarix nilotica ethanolic extract | α-Glucosidase | 12.5 μg/mL | Competitive |
Catechol-O-methyltransferase (COMT) Inhibition Mechanisms
Catechol-O-methyltransferase (COMT) is a crucial enzyme in the metabolic degradation of catecholamine neurotransmitters. Its inhibition is a therapeutic target for conditions like Parkinson's disease. Research has shown that certain hydroxybenzoic acid derivatives can act as effective COMT inhibitors.
Studies on natural pentacyclic triterpenes have demonstrated a mixed (uncompetitive plus non-competitive) inhibition mechanism against COMT. nih.gov In this type of inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, leading to a decrease in both the apparent Vmax and Km values. nih.govwikipedia.org This dual binding capability suggests that the inhibitor interacts with a site distinct from the substrate-binding site, likely an allosteric site. nih.govwikipedia.org
While not directly on this compound, the study of these triterpenes provides a mechanistic framework that could be applicable to other COMT inhibitors. The non-competitive component of the inhibition implies that the inhibitor binds to an allosteric site on the enzyme, thereby reducing its catalytic efficiency without preventing substrate binding. wikipedia.org The uncompetitive aspect indicates that the inhibitor can also bind to the enzyme-substrate complex, stabilizing it and preventing the release of the product. nih.gov
This complex inhibitory pattern highlights the potential for developing potent and specific COMT inhibitors from natural product scaffolds and their synthetic derivatives.
Bioremediation and Microbial Degradation Pathways
Microbial Metabolism of Related Benzoic Acids
The microbial metabolism of aromatic compounds like benzoic acid and its methylated derivatives often converges on key intermediates, which are then channeled into central metabolic cycles. These pathways are highly regulated and employ a suite of specialized enzymes to systematically dismantle the stable aromatic ring.
Gentisate Pathway in Xylenol Degradation by Pseudomonas Species
Certain bacteria, such as Pseudomonas alcaligenes, utilize the gentisate pathway to break down xylenol isomers (dimethylphenols). For instance, the degradation of 2,5-xylenol proceeds through a series of oxidative steps. The initial attack involves the oxidation of a methyl group, followed by further conversions to form key intermediates. researchgate.net This pathway is notable for the presence of enzymes with broad substrate specificities, allowing the organism to degrade a variety of related compounds, including halogenated xylenols. nih.gov
A crucial step in this pathway is the conversion of a hydroxylated benzoic acid derivative into a gentisate (2,5-dihydroxybenzoate) analog. researchgate.net This dihydroxylated intermediate is the substrate for ring-cleavage enzymes. nih.gov Studies on Pseudomonas alcaligenes have revealed that some enzymes in this pathway are constitutive, while others are inducible, suggesting a complex regulatory network that responds to the presence of specific aromatic substrates. nih.gov The presence of isofunctional enzymes—different enzymes that catalyze the same reaction—further highlights the metabolic versatility of these organisms. nih.gov
Metabolism of 3-Hydroxy-4-methylbenzoate to 4-Methylgentisate
A key example of the gentisate pathway's role is the metabolism of 3-hydroxy-4-methylbenzoate. In the degradation of 2,5-xylenol by Pseudomonas alcaligenes P25X, 3-hydroxy-4-methylbenzoate is a central intermediate. researchgate.net This compound is then hydroxylated to form 4-methylgentisate (2,5-dihydroxy-4-methylbenzoate). researchgate.net This specific conversion is catalyzed by a 3-hydroxybenzoate 6-hydroxylase enzyme. researchgate.net
The degradation sequence for 2,5-xylenol is outlined as follows:
2,5-Xylenol is converted to...
3-Hydroxy-4-methylbenzylalcohol , which is oxidized to...
3-Hydroxy-4-methylbenzaldehyde , and then to...
3-Hydroxy-4-methylbenzoate . This intermediate is then hydroxylated to form...
4-Methylgentisate . researchgate.net
This 4-methylgentisate is the direct substrate for the next enzymatic step, which involves the cleavage of the aromatic ring. researchgate.net
Enzymatic Components in Degradation Pathways
The catabolism of aromatic compounds is orchestrated by a series of powerful enzymes. Hydroxylases and dioxygenases are particularly critical, as they perform the initial, often rate-limiting, steps of destabilizing the aromatic ring, preparing it for fission.
Role of Hydroxylases and Dioxygenases
Hydroxylases are enzymes that introduce hydroxyl (-OH) groups onto a substrate, a crucial activation step in aerobic degradation pathways. wikipedia.org In the context of methylbenzoate degradation, enzymes like 3-hydroxybenzoate 6-hydroxylase are responsible for creating the dihydroxylated intermediate necessary for ring cleavage, such as the conversion of 3-hydroxy-4-methylbenzoate to 4-methylgentisate. researchgate.net These enzymes are often monooxygenases, incorporating one atom from molecular oxygen (O₂) into the substrate. researchgate.net
Dioxygenases are enzymes that incorporate both atoms of molecular oxygen into the aromatic ring, a key step that leads to ring cleavage. nih.govresearchgate.net These are typically multi-component enzyme systems. normalesup.org Ring-hydroxylating dioxygenases, such as benzoate (B1203000) 1,2-dioxygenase and toluate 1,2-dioxygenase, catalyze the formation of cis-dihydrodiols from aromatic acids. nih.govacs.org For example, toluate 1,2-dioxygenase from Pseudomonas putida can act on a broad range of substituted benzoates, transforming them into their corresponding cis-1,2-dihydroxycyclohexadienes. nih.gov Following this, a dehydrogenase enzyme oxidizes the cis-dihydrodiol to a catechol derivative, which is the substrate for the ring-fission dioxygenase. nih.gov
Ring-Fission Mechanisms in Aromatic Compound Catabolism
Once a dihydroxylated intermediate like gentisate or catechol is formed, the aromatic ring is susceptible to cleavage by ring-fission dioxygenases. researchgate.net This is the critical step that breaks the aromaticity and converts the cyclic compound into a linear one, which can then be funneled into central metabolic pathways. sigmaaldrich.com
There are two primary modes of ring cleavage:
Intradiol (or ortho) cleavage: The ring is broken between the two hydroxyl groups. This is catalyzed by enzymes like catechol 1,2-dioxygenase and typically involves a non-heme Fe(III) center in the enzyme's active site. researchgate.net
Extradiol (or meta) cleavage: The ring is cleaved at a bond adjacent to one of the hydroxyl groups. researchgate.net Gentisate 1,2-dioxygenase, which cleaves gentisate and its derivatives like 4-methylgentisate, is a classic example of an extradiol dioxygenase. nih.gov These enzymes typically utilize non-heme Fe(II) or other divalent metal ions. researchgate.netnih.gov
The extradiol cleavage of gentisate yields maleylpyruvate (B1239739) (or a substituted derivative like 5-methylmaleylpyruvate in the case of 4-methylgentisate). researchgate.net This product is then typically hydrolyzed by a maleylpyruvate hydrolase to simpler compounds like fumarate (B1241708) and pyruvate, which can enter the Krebs cycle. researchgate.netnih.gov
Environmental Implications of Microbial Degradation
The microbial degradation of aromatic compounds, including substituted benzoic acids, has significant environmental consequences. These processes are fundamental to the natural cycling of carbon and the removal of pollutants from ecosystems. mdpi.comnih.gov
Aromatic compounds are widespread environmental pollutants, originating from industrial waste, petroleum spills, and the incomplete combustion of organic matter. nih.govmdpi.comgenome.jp Many of these compounds are persistent and can be toxic. mdpi.com Microorganisms, through the enzymatic pathways described, play a vital role in bioremediation by transforming these hazardous pollutants into harmless metabolites or completely mineralizing them to carbon dioxide and water. mdpi.com
The efficiency of this natural attenuation process depends on various factors, including the availability of nutrients, oxygen levels, and the metabolic capabilities of the indigenous microbial communities. mdpi.com Understanding the specific pathways, such as the gentisate pathway, and the enzymes involved allows for the development of enhanced bioremediation strategies. This can involve bioaugmentation (introducing specific microbes to a contaminated site) or biostimulation (adding nutrients to encourage the growth of native degrading populations). The versatility and broad substrate specificity of enzymes like toluate dioxygenase and gentisate 1,2-dioxygenase make them attractive targets for biocatalytic applications and the engineering of microorganisms with improved degradation capabilities for a wider range of environmental contaminants. nih.govnormalesup.orgnih.gov
Advanced Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of 3,5-Dihydroxy-4-methylbenzoate, specific chemical shifts (δ) and coupling patterns would be anticipated. The two aromatic protons (H-2 and H-6) would be expected to be chemically equivalent due to the symmetry of the molecule, resulting in a single signal. The methyl protons of the ester group and the methyl group on the aromatic ring would each produce distinct singlet signals. The hydroxyl protons would also produce a singlet, though its chemical shift can be variable and dependent on the solvent and concentration.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Value | Singlet | 2H | H-2, H-6 |
| Value | Singlet | 3H | -COOCH₃ |
| Value | Singlet | 3H | Ar-CH₃ |
| Value | Singlet | 2H | -OH |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. Due to the molecule's symmetry, the carbon atoms at positions 3 and 5, as well as 2 and 6, would be equivalent. The spectrum would also show signals for the carbonyl carbon of the ester, the methoxy (B1213986) carbon, and the methyl carbon attached to the ring.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Value | C=O |
| Value | C-3, C-5 |
| Value | C-1 |
| Value | C-4 |
| Value | C-2, C-6 |
| Value | -COOCH₃ |
| Value | Ar-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. In negative ion mode, a peak for the deprotonated molecule [M-H]⁻ would be observed.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. For this compound (C₉H₁₀O₄), HRESIMS would be used to confirm the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This data is crucial for the unambiguous identification of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS is instrumental for both qualitative and quantitative assessments. The process involves vaporizing the sample and separating its components on a chromatographic column before they are ionized and detected by their mass-to-charge ratio.
For a compound like this compound, which has polar hydroxyl groups, derivatization is often a necessary step prior to GC-MS analysis. This process, typically involving silylation, replaces the active hydrogens on the hydroxyl groups with less polar trimethylsilyl (B98337) (TMS) groups. This increases the volatility and thermal stability of the compound, allowing it to pass through the GC column without degradation and produce sharper, more symmetrical peaks.
The mass spectrum of the derivatized this compound provides a unique fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak confirms the molecular weight of the derivatized compound. The fragmentation pattern, resulting from the cleavage of specific bonds within the molecule upon electron impact, provides structural information. Key fragments can be correlated to the loss of specific functional groups, such as the methyl ester or the silyl (B83357) groups, aiding in the unequivocal identification of the compound.
Table 1: Predicted GC-MS Data for Trimethylsilyl-derivatized this compound
| Parameter | Value |
| Derivative Type | 2 TMS |
| Molecular Formula (Derivative) | C₁₅H₂₆O₄Si₂ |
| Molecular Weight (Derivative) | 326.5 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Predicted Key m/z Fragments | Molecular Ion (M+), [M-15]+, [M-89]+, [M-117]+, etc. |
Note: This is a predicted spectrum and should be used as a guide. Further experimental evidence is required for confirmation.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are non-destructive methods that provide detailed information about the functional groups and molecular structure of a compound. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident radiation at frequencies corresponding to their natural vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a cornerstone technique for the identification of functional groups in a molecule. When a sample of this compound is exposed to infrared radiation, it absorbs energy at specific frequencies, causing its bonds to stretch and bend. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.
The FT-IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure. A broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic hydroxyl groups. The presence of the ester functional group is confirmed by a strong C=O stretching band typically appearing around 1700-1680 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C-O stretching of the ester and phenol (B47542) groups, as well as aromatic C=C bending vibrations, will be present in the fingerprint region (below 1500 cm⁻¹), providing further confirmation of the compound's identity.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H Stretch | Phenolic -OH |
| ~3050 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Methyl (-CH₃) |
| 1700 - 1680 | C=O Stretch | Ester |
| 1600 - 1450 | C=C Bending | Aromatic Ring |
| ~1250 | C-O Stretch | Ester/Phenol |
Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, thin film) and intermolecular interactions.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for characterizing the carbon skeleton of aromatic compounds like this compound.
In the Raman spectrum of this compound, the aromatic ring stretching vibrations would be expected to produce strong signals. The symmetric breathing mode of the benzene (B151609) ring, typically around 1000 cm⁻¹, is often a prominent feature. The C-H stretching of the methyl group and the aromatic C-H stretches would also be visible. While the O-H stretch is typically weak in Raman spectra, other functional groups like the ester carbonyl can be observed.
Table 3: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| ~3060 | C-H Stretch | Aromatic |
| ~2930 | C-H Stretch | Methyl (-CH₃) |
| ~1615 | C=C Stretch | Aromatic Ring |
| ~1000 | Ring Breathing | Aromatic Ring |
Note: The intensities of Raman bands are dependent on the change in polarizability of the bond during vibration.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. The aromatic ring and the carbonyl group of the ester in this compound act as chromophores.
The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, will show absorption maxima (λ_max) corresponding to electronic transitions within the molecule. The π → π* transitions of the aromatic ring are expected to result in strong absorption bands in the UV region. The presence of the hydroxyl and methyl substituents on the benzene ring will influence the position and intensity of these absorption bands. For a related compound, methyl 3,5-dihydroxy-4-methoxybenzoate, UV absorption maxima have been reported at 260.5 nm and 298 nm in methanol, which can provide an estimation for the expected absorption of this compound. nih.gov
Table 4: Estimated UV-Vis Absorption Data for this compound
| Solvent | Estimated λ_max (nm) | Electronic Transition |
| Methanol | ~260 - 270 | π → π |
| Methanol | ~290 - 300 | π → π |
Note: The exact λ_max values and molar absorptivity are dependent on the solvent used and the pH of the solution.
Chromatographic Methods for Research Purity and Analysis
Chromatographic techniques are essential for determining the purity of a compound and for separating it from byproducts and unreacted starting materials in a research setting. High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for non-volatile and thermally sensitive compounds like this compound.
High-Performance Liquid Chromatography (HPLC) Method Development
Developing a robust HPLC method for this compound is crucial for its accurate quantification and purity assessment. The development process involves selecting the appropriate stationary phase (column), mobile phase, and detector.
Given the polar nature of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In RP-HPLC, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to ensure the phenolic hydroxyl groups are protonated, leading to better peak shape and retention.
The detection is commonly performed using a UV detector set at one of the compound's absorption maxima, as determined by UV-Vis spectroscopy. A gradient elution, where the composition of the mobile phase is changed over time, may be necessary to achieve optimal separation from any impurities. The retention time of the compound under specific HPLC conditions is a key parameter for its identification.
Table 5: Exemplary HPLC Method Parameters for Analysis of Benzoate (B1203000) Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λ_max |
| Injection Volume | 10 µL |
Note: These are general parameters and would need to be optimized for the specific analysis of this compound to achieve the desired resolution and sensitivity.
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective analytical technique for the qualitative analysis of this compound and related compounds. fishersci.ca Its applications in research are primarily centered on reaction monitoring, purity assessment, and guiding the fractionation process during isolation from natural products or synthetic mixtures. nih.govsigmaaldrich.com
In the context of synthesizing derivatives of this compound, TLC is an indispensable tool for tracking the progress of a chemical reaction. sigmaaldrich.com By spotting small aliquots of the reaction mixture onto a TLC plate at various time intervals, researchers can visualize the consumption of starting materials and the formation of the desired product. The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase. The relative polarity of this compound, with its two hydroxyl groups and a carboxylic acid function (or its ester), dictates its interaction with the stationary phase and its resulting retention factor (Rƒ) value.
For instance, in monitoring the esterification of a benzoic acid derivative, the starting acid is more polar and will have a lower Rƒ value (less travel up the plate) compared to the less polar ester product. youtube.com A typical mobile phase for such separations might consist of a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or ethanol, with the ratio adjusted to achieve optimal separation. sigmaaldrich.comyoutube.com Visualization of the spots is commonly achieved under UV light (at 254 nm) if the compounds are UV-active, or by using staining reagents. sigmaaldrich.com
When isolating phenolic compounds like methyl 3,5-dihydroxy-4-methoxybenzoate (a closely related derivative) from plant extracts, TLC is used to monitor the fractions obtained from column chromatography. researchgate.net This practice, known as TLC-bioautography when combined with a biological assay, helps in identifying the fractions that contain the compound of interest, thereby guiding the purification process. researchgate.net
Table 1: Illustrative TLC Parameters for Benzoic Acid Derivatives
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ | sigmaaldrich.com |
| Mobile Phase Example | Toluene / Ethanol (9:1, v/v) | sigmaaldrich.com |
| Application | Reaction monitoring of esterification | sigmaaldrich.com |
| Detection | UV light at 254 nm | sigmaaldrich.com |
Column Chromatography and Semi-Preparative Techniques
Column chromatography is a fundamental purification technique used to isolate this compound and its analogs from complex mixtures on a larger scale than TLC allows. nih.gov This method is frequently employed as the primary purification step following synthesis or extraction from natural sources. researchgate.net
Column Chromatography
In a typical application, a crude extract or reaction mixture is loaded onto a column packed with a stationary phase, most commonly silica gel. nih.gov The separation mechanism relies on the same principles as TLC. A solvent system (eluent) is passed through the column, and compounds are separated based on their affinity for the stationary phase. Less polar compounds elute faster, while more polar compounds like this compound are retained longer on the silica gel.
Researchers often employ a gradient elution, where the polarity of the mobile phase is gradually increased over time (e.g., by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture). This allows for the sequential elution of compounds with varying polarities. The process is monitored by collecting fractions and analyzing them using TLC to identify those containing the pure desired compound. nih.govresearchgate.net For example, in the isolation of phenolic compounds from an active ethyl acetate fraction of a plant extract, repeated silica gel column chromatography was the method of choice. researchgate.net
Semi-Preparative Techniques
For higher resolution and more efficient purification, especially for challenging separations of closely related compounds, semi-preparative High-Performance Liquid Chromatography (HPLC) is utilized. nih.gov This technique uses smaller particle size stationary phases and higher pressure compared to traditional column chromatography, leading to superior separation efficiency. nih.gov
The isolation of methyl 3,5-dihydroxy-4-methoxybenzoate from the stem bark of Sacoglottis gabonensis provides a relevant example. After initial fractionation, the most active ethyl acetate fraction was subjected to further purification by column chromatography and ultimately by semi-preparative HPLC to yield the pure compound. researchgate.net The conditions for semi-preparative HPLC are typically developed based on analytical scale HPLC runs. Once optimal separation is achieved on an analytical column, the method is scaled up to a semi-preparative column with a larger diameter to handle greater sample loads. nih.gov
Table 2: Example Chromatographic Purification Strategy for a Related Compound
| Technique | Stationary Phase | Purpose | Reference |
|---|---|---|---|
| Column Chromatography | Silica Gel | Initial fractionation and purification of crude extracts. | researchgate.net |
| Semi-Preparative HPLC | (Not specified, but typically C18 or other high-resolution phase) | Final purification step to obtain high-purity compound. | researchgate.net |
Computational and Theoretical Studies
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for designing and optimizing molecules with desired biological activities. For phenolic compounds like 3,5-Dihydroxy-4-methylbenzoate, SAR modeling helps to identify the key structural features responsible for their therapeutic or adverse effects.
While specific SAR models for this compound are not extensively detailed in the public domain, the principles can be inferred from studies on analogous compounds. For instance, research on dihydroxy-4-methylcoumarins as antioxidants has shown that the position of the hydroxyl groups on the aromatic ring is critical for their activity. nih.gov It was found that o-dihydroxycoumarins exhibit superior antioxidant and radical scavenging properties compared to their m-dihydroxy counterparts. nih.gov
A typical 3D-QSAR study involves the following steps:
A series of molecules with varying substituents and known biological activities is selected.
The three-dimensional structures of these compounds are generated and aligned.
Steric and electrostatic fields are calculated around the molecules.
Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build a model that correlates these fields with biological activity. nih.gov
For this compound, a QSAR model could explore how modifications to the hydroxyl, methyl, and carboxylate groups affect a specific biological endpoint, such as enzyme inhibition or antioxidant capacity. The model would generate contour maps indicating regions where steric bulk or specific electrostatic charges would enhance or diminish activity.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of this compound.
The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations, often using a basis set like B3LYP/6-311++G(2d, 2p), can determine the optimized ground state geometry and the distribution of electrons within the molecule. tcsedsystem.edu
Key parameters obtained from electronic structure analysis include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It can quantify the delocalization of electron density and the strength of intramolecular interactions, such as hydrogen bonds. tcsedsystem.edu
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. This is particularly useful for predicting non-covalent interactions with biological macromolecules. tcsedsystem.edu
| Parameter | Typical Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.0 eV | Chemical stability and reactivity |
| Dipole Moment | ~3.0 D | Polarity and intermolecular interactions |
Illustrative data based on typical values for similar phenolic compounds.
Quantum chemical calculations can predict various spectroscopic data, which can then be compared with experimental results for validation.
NMR Spectroscopy: The gauge-invariant atomic orbital (GIAO) approach is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. tcsedsystem.edu The accuracy of these predictions can be high, often showing a strong correlation with experimental spectra, aiding in the structural confirmation of the compound.
Vibrational Spectroscopy: DFT calculations can predict the harmonic vibrational frequencies corresponding to the infrared (IR) and Raman spectra. These calculated frequencies, when scaled by an appropriate factor, typically match well with experimental data, allowing for the assignment of specific vibrational modes to the observed spectral bands.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis). tcsedsystem.edu This method calculates the energies of excited states, which correspond to the absorption wavelengths (λmax), helping to interpret the electronic transitions observed experimentally.
| Spectroscopic Technique | Predicted Data | Experimental Correlation |
| ¹H NMR | Chemical Shifts (ppm) | High correlation with experimental spectra |
| ¹³C NMR | Chemical Shifts (ppm) | High correlation with experimental spectra |
| FT-IR | Vibrational Frequencies (cm⁻¹) | Good agreement after scaling |
| UV-Vis | Absorption Wavelengths (nm) | Corresponds to observed λmax |
Molecular Docking and Dynamics Simulations
These computational techniques are essential for studying how a small molecule like this compound might interact with a biological target, typically a protein or enzyme.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves:
Obtaining the 3D structures of the ligand (this compound) and the target enzyme.
Sampling a large number of possible binding poses of the ligand in the active site of the enzyme.
Using a scoring function to estimate the binding affinity for each pose.
Studies on similar phenolic compounds binding to enzymes like p-hydroxybenzoate hydroxylase (PHBH) have utilized ab initio quantum mechanical models to calculate binding energies. nih.gov These calculations often consider direct enzyme-ligand interaction energies, solvation energies, and long-range electrostatic interactions. nih.gov
Molecular dynamics (MD) simulations can then be used to study the stability of the docked ligand-enzyme complex over time. MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other and the role of solvent molecules. This can help to identify key amino acid residues involved in the binding and the specific hydrogen bonds, and hydrophobic interactions that stabilize the complex.
| Simulation Method | Key Outputs | Application to this compound |
| Molecular Docking | Binding Pose, Binding Affinity (Score) | Predicting how it fits into an enzyme's active site. |
| Molecular Dynamics | Trajectory of atoms, Interaction energies | Assessing the stability of the binding pose over time. |
Prediction of Reactivity and Stability
Computational methods can also be used to predict the chemical reactivity and stability of this compound under various conditions.
Reactivity Descriptors: Based on the electronic structure calculations, various reactivity descriptors can be derived. These include the energies of the frontier molecular orbitals (HOMO and LUMO), the MEP, and Fukui functions, which indicate the sites most susceptible to nucleophilic, electrophilic, or radical attack.
Reaction Pathways: DFT can be used to model potential reaction pathways, such as oxidation, hydrolysis, or degradation. By calculating the activation energies for different reaction steps, the most likely transformation products can be predicted. For a phenolic compound, this could involve modeling the mechanism of antioxidant action by calculating the bond dissociation enthalpy of the O-H bonds.
Stability Analysis: The stability of the compound can be assessed by calculating its heat of formation and by simulating its behavior under different conditions (e.g., temperature, pH) using MD simulations. These simulations can help to identify potential degradation pathways and predict the shelf-life of the compound.
Future Research Directions and Potential Academic Applications
Exploration of Novel Natural Sources
While 3,5-Dihydroxy-4-methylbenzoic acid is known to occur in some natural sources like gallnuts, sumac, and tea leaves, a systematic exploration for other, potentially richer, natural reservoirs is a promising area of research guidechem.com. The investigation into the flora of unique ecological niches or organisms exposed to specific environmental stressors could lead to the discovery of new biological sources. Furthermore, endophytic fungi and bacteria associated with plants known to produce phenolic compounds are an untapped resource that could be investigated as potential producers of this compound or its precursors. The related compound, methyl 3,5-dihydroxybenzoate (B8624769), has been identified in Viburnum cylindricum, suggesting that other species within this genus could be of interest . Similarly, the isolation of methyl 3,5-dihydroxy-4-methoxybenzoate from the stem bark of Sacoglottis gabonensis points towards the potential of tropical and medicinal plants as sources of novel derivatives researchgate.net. Advanced screening techniques, coupled with metabolomic profiling, could accelerate the identification of novel natural sources of 3,5-Dihydroxy-4-methylbenzoate.
Development of Greener Synthetic Routes
The chemical synthesis of this compound and its esters often relies on classical methods that may involve harsh reagents and generate significant waste. Future research is directed towards the development of more environmentally friendly and sustainable synthetic methodologies. These "green" synthetic routes aim to reduce or eliminate the use and generation of hazardous substances bohrium.comrsc.orgsemanticscholar.org. Key areas of development include:
Catalyst-free reactions: Exploring synthetic pathways that can proceed efficiently without the need for metal catalysts, which can be toxic and difficult to remove from the final product bohrium.com.
Use of sustainable solvents: Replacing traditional organic solvents with greener alternatives such as water, ethanol, or supercritical fluids bohrium.comrsc.org.
High atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste bohrium.com.
Energy efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption bohrium.comnih.gov.
An example of a conventional synthesis that could be a target for green innovation is the acid-catalyzed esterification of 3,5-dihydroxybenzoic acid to produce methyl 3,5-dihydroxybenzoate google.com. Future research could focus on replacing the acid catalyst with a solid, reusable acid catalyst to simplify purification and reduce waste.
Engineering of Biosynthetic Pathways for Targeted Production
Metabolic engineering of microorganisms presents a promising avenue for the sustainable and targeted production of this compound from renewable feedstocks like glucose. This approach involves the rational design and modification of microbial metabolic pathways to enhance the production of the desired compound frontiersin.orgnih.govnih.gov. Future research in this area will likely focus on:
Pathway elucidation and reconstruction: Identifying and assembling the necessary biosynthetic genes, potentially from various organisms, to create a novel production pathway in a microbial host such as Escherichia coli or Pseudomonas putida frontiersin.orgnih.gov.
Enhancing precursor supply: Overexpressing key enzymes in the shikimate pathway to increase the flux of carbon towards the aromatic amino acid precursors of benzoic acid derivatives frontiersin.orgnih.govnih.gov.
Blocking competing pathways: Deleting genes that encode for enzymes that divert precursors away from the desired biosynthetic pathway, thereby channeling more resources towards the production of this compound nih.gov.
Optimization of fermentation conditions: Fine-tuning parameters such as nutrient composition, pH, and oxygen levels to maximize product yield and titer in bioreactors nih.gov.
The successful application of these strategies has been demonstrated for the production of other aromatic compounds, such as para-hydroxybenzoic acid, and provides a roadmap for the development of microbial cell factories for this compound frontiersin.orgnih.gov.
Design and Synthesis of Advanced Derivatives with Specific Bioactivities
The core structure of this compound provides a versatile scaffold for the design and synthesis of novel derivatives with tailored biological activities. Future research will focus on creating a library of analogues to explore their potential in various therapeutic areas. A related compound, methyl 3,5-dihydroxy-4-methoxybenzoate, has been identified as an inhibitor of catechol-O-methyltransferase (COMT) and a modulator of tumor necrosis factor-alpha (TNF-α), suggesting that derivatives of this compound could have anti-inflammatory or neuroprotective properties cymitquimica.com.
Furthermore, studies on dihydroxybenzoic acid isomers have revealed their ability to dissociate amyloid-beta (Aβ) oligomers, which are implicated in Alzheimer's disease nih.gov. This opens up the possibility of designing this compound derivatives that can more effectively interfere with the aggregation of pathogenic proteins. The synthesis of hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid has shown promising antibacterial and antiproliferative activities, providing a template for the development of new classes of bioactive molecules based on the 3,5-dihydroxy-4-methylbenzoyl moiety.
Integrative Omics Approaches in Understanding Metabolisms
To fully comprehend the biological roles and mechanisms of action of this compound, a systems-level understanding is crucial. Integrative omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful toolkit for this purpose. Future research will likely involve:
Metabolomic profiling: To identify the metabolic fate of this compound in biological systems and to uncover its downstream effects on cellular metabolism.
Lipidomic analysis: As demonstrated with 2,3-dihydroxybenzoic acid in breast cancer cells, lipidomics can reveal how dihydroxybenzoic acids modulate lipid metabolism and membrane composition, which are critical in various disease states mdpi.com.
Transcriptomic and proteomic studies: To identify the genes and proteins that are differentially expressed in response to treatment with this compound, providing insights into its mode of action and potential cellular targets.
Gut microbiome interactions: Investigating how gut bacteria metabolize this compound and how this compound, in turn, influences the composition and metabolic activity of the gut microbiota.
By integrating data from these different omics layers, researchers can construct comprehensive models of the metabolic pathways and regulatory networks influenced by this compound.
Methodological Advancements in Analytical Characterization
Accurate and sensitive analytical methods are essential for the detection, quantification, and structural elucidation of this compound and its metabolites in complex biological and environmental matrices. Future advancements in this area will likely focus on:
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS): Further development of HPLC-MS/MS methods, such as HPLC-ESI-MS/MS, will enable highly sensitive and specific quantification of the compound and its derivatives researchgate.net.
Nuclear magnetic resonance (NMR) spectroscopy: Advanced NMR techniques will continue to be crucial for the unambiguous structural confirmation of novel derivatives and metabolites.
High-resolution mass spectrometry: This will aid in the identification of unknown metabolites by providing accurate mass measurements.
Development of novel sample preparation techniques: To improve the extraction and enrichment of this compound from various sample types, leading to more accurate and reliable analytical results.
These methodological advancements will be critical for pharmacokinetic studies, metabolomic research, and the quality control of products containing this compound.
Q & A
Q. What are the established synthetic routes for 3,5-Dihydroxy-4-methylbenzoate, and how do reaction conditions influence yield?
The synthesis typically involves hydrolysis of methyl esters or direct hydroxylation of benzoate derivatives. For example, alkaline hydrolysis (e.g., NaOH in methanol/water) of methyl esters yields carboxylic acids with >95% efficiency under reflux conditions (80°C, 2–4 hours) . Key factors include:
- Catalyst concentration : Higher NaOH concentrations (≥2.4 mmol) improve reaction completeness.
- Temperature : Prolonged reflux (18 hours) enhances yield by 15% compared to shorter durations .
- Purification : Recrystallization with ethanol/water mixtures ensures ≥98% purity .
Table 1: Representative Synthesis Conditions
| Precursor | Reagent/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Methyl 4-ethoxy-3,5-dichlorobenzoate | NaOH (2.4 mmol), MeOH/H₂O, reflux | 75 | 98 | |
| Methyl 3,5-dimethoxy-4-hydroxybenzoate | NaOH (2.2 mmol), MeOH/H₂O, 80°C | 99 | 99 |
Q. Which analytical techniques are critical for structural confirmation of this compound derivatives?
- NMR Spectroscopy :
- ¹H-NMR : Hydroxyl protons resonate at δ 10–12 ppm; aromatic protons appear as singlets (δ 6.8–7.9 ppm) due to symmetry .
- ¹³C-NMR : Ester carbonyls are observed at ~170 ppm; methoxy groups at ~56 ppm .
- FT-IR : O-H stretches (3200–3500 cm⁻¹), ester C=O (1680–1720 cm⁻¹) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M-H]⁻ at m/z 232.97 for dichloro analogs) .
Q. How is the biological activity of this compound assessed in preclinical studies?
- Enzyme inhibition : COX-2 assays using recombinant enzymes (IC₅₀ values reported in µM ranges) .
- Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus (zone-of-inhibition metrics) .
- Cytotoxicity : MTT assays on human cell lines (e.g., IC₅₀ = 50–100 µM in HeLa cells) .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize the synthesis of this compound analogs?
DOE identifies critical variables (e.g., temperature, molar ratios) through factorial designs. For example:
- Central Composite Design (CCD) for ester hydrolysis:
Q. What strategies resolve contradictions in reported biological activities of structurally similar analogs?
Discrepancies often arise from assay conditions or substituent effects. Mitigation approaches include:
- Standardized protocols : Use identical cell lines (e.g., RAW 264.7 for anti-inflammatory assays) .
- Structural comparisons : X-ray crystallography reveals steric effects of methyl vs. chloro substituents on binding affinity .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups enhance antimicrobial activity) .
Table 2: Biological Activity Variability in Analogs
| Compound | COX-2 IC₅₀ (µM) | Antimicrobial (ZOI, mm) | Reference |
|---|---|---|---|
| This compound | 45 ± 3 | 12 (E. coli) | |
| 3,5-Dichloro-4-hydroxybenzoate | 28 ± 2 | 18 (E. coli) |
Q. Can computational modeling predict the pharmacokinetic properties of this compound derivatives?
Yes. Tools like SwissADME and molecular docking (AutoDock Vina) predict:
- LogP : ~1.8 (moderate lipophilicity) .
- Metabolic stability : Susceptibility to glucuronidation at the 4-hydroxy position .
- Target binding : Docking scores correlate with experimental IC₅₀ values (R² = 0.89 in COX-2 studies) .
Q. How do steric and electronic effects of substituents influence the reactivity of this compound?
- Steric effects : Bulky groups (e.g., -OCH₃) reduce ester hydrolysis rates by 30% compared to -Cl .
- Electronic effects : Electron-withdrawing substituents (e.g., -NO₂) increase acidity (pKa ~2.5 vs. 4.2 for -CH₃) .
- Hammett plots : Linear free-energy relationships (σ⁺ values) predict reaction rates for electrophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
